molecular formula C20H22N4 B11508858 Pyridazine-3,6-diamine, N,N'-bis(3,4-dimethylphenyl)-

Pyridazine-3,6-diamine, N,N'-bis(3,4-dimethylphenyl)-

Cat. No.: B11508858
M. Wt: 318.4 g/mol
InChI Key: JILCOEZLCSBKMG-UHFFFAOYSA-N
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Description

N3,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is an organic compound characterized by its pyridazine core substituted with two 3,4-dimethylphenyl groups at the N3 and N6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDAZINE-3,6-DIAMINE typically involves the reaction of 3,4-dimethylaniline with pyridazine-3,6-dicarboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting intermediate is then subjected to further reaction with 3,4-dimethylaniline to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N3,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDAZINE-3,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N3,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDAZINE-3,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N3,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDAZINE-3,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N3,N6-BIS(2,5-DIMETHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE: Similar structure but with methoxy groups instead of methyl groups.

    N,N′-BIS(2,6-DIMETHYLPHENYL)PERYLENE-3,4,9,10-TETRACARBOXYLIC DIIMIDE: A perylene derivative with similar dimethylphenyl substituents.

Uniqueness

N3,N6-BIS(3,4-DIMETHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dimethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

3-N,6-N-bis(3,4-dimethylphenyl)pyridazine-3,6-diamine

InChI

InChI=1S/C20H22N4/c1-13-5-7-17(11-15(13)3)21-19-9-10-20(24-23-19)22-18-8-6-14(2)16(4)12-18/h5-12H,1-4H3,(H,21,23)(H,22,24)

InChI Key

JILCOEZLCSBKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C=C2)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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